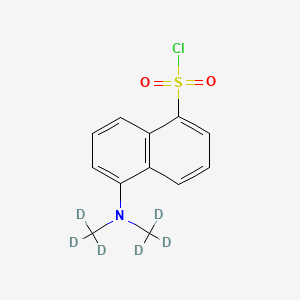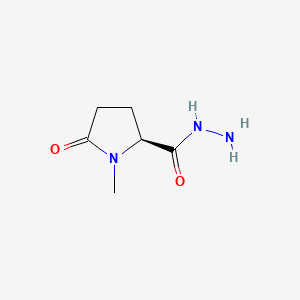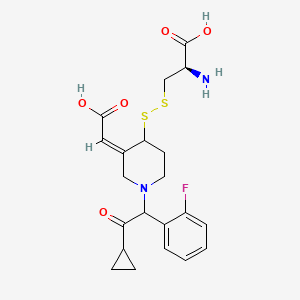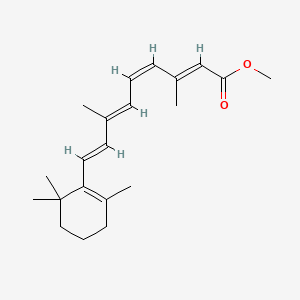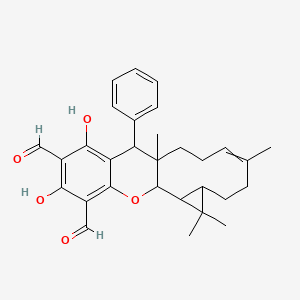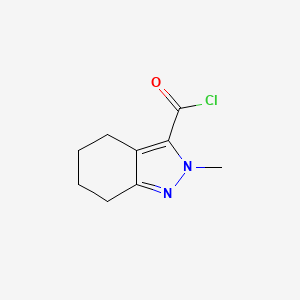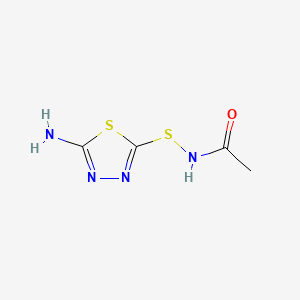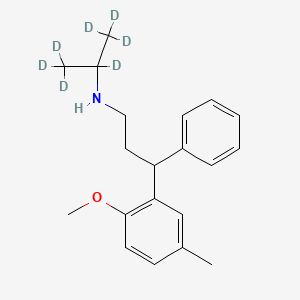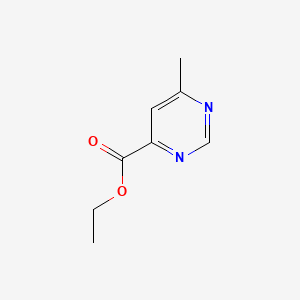
Ethyl 6-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.
Molecular Structure Analysis
The molecular structure of Ethyl 6-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of Ethyl 6-methylpyrimidine-4-carboxylate is 166.17700 .Applications De Recherche Scientifique
Organic Synthesis: Biginelli Reaction
Ethyl 6-methylpyrimidine-4-carboxylate: is utilized in the Biginelli reaction, which is an acid-catalyzed multicomponent reaction. This reaction is pivotal for synthesizing highly functionalized heterocycles, particularly dihydropyrimidinones (DHPMs). DHPMs are valuable for their pharmacological potential, especially in anticancer drug development .
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, this compound serves as a precursor for creating molecules with anticancer properties. The structural diversity obtained from the Biginelli reaction products allows for the exploration of new anticancer agents, with a focus on kinesin-5 inhibitors. These inhibitors play a crucial role in halting the cell cycle during mitosis, leading to apoptosis .
Pharmacology: Enzyme Inhibition
The compound’s derivatives have been identified as potential enzyme inhibitors. For instance, they can inhibit kinesin-5, which is involved in the separation of genetic material during cell division. This inhibition is a promising strategy for inducing cell cycle arrest and triggering apoptosis in cancer cells .
Drug Discovery: Huisgen Cycloaddition
Ethyl 6-methylpyrimidine-4-carboxylate: is also involved in the Huisgen 1,3-dipolar cycloaddition, which is a key step in the synthesis of triazole-containing compounds. These compounds are significant in drug discovery, particularly for designing drugs with a triazole pharmacophore .
Biochemistry: Protein Kinase Inhibitors
The pyrrole subunit, which can be derived from Ethyl 6-methylpyrimidine-4-carboxylate , is known for its role in synthesizing protein kinase inhibitors. These inhibitors are crucial in regulating various biochemical pathways and have therapeutic applications in treating diseases like cancer .
Antimicrobial Research: Antibacterial and Antifungal Agents
Compounds derived from Ethyl 6-methylpyrimidine-4-carboxylate have shown promise as antibacterial and antifungal agents. Their ability to inhibit the growth of harmful microorganisms makes them valuable in the development of new antimicrobial drugs .
Antiviral Research: HIV-1 Reverse Transcriptase Inhibitors
The pyrrole subunit from this compound has applications in antiviral research, particularly in inhibiting reverse transcriptase in HIV-1. This inhibition is crucial for developing drugs that can prevent the replication of the HIV virus .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSANUFJFMEFFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665295 |
Source


|
| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyrimidine-4-carboxylate | |
CAS RN |
148149-29-5 |
Source


|
| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

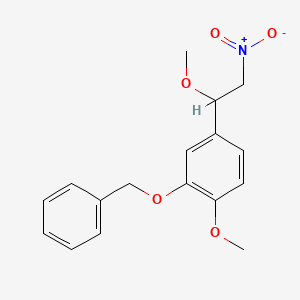
![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)
